

Application Notes: Bis-PEG11-acid for Covalent Linking of Biomolecules to Surfaces

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Compound of Interest

Compound Name: *Bis-PEG11-acid*

Cat. No.: *B8025110*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG11-acid is a homobifunctional, discrete polyethylene glycol (dPEG®) derivative used as a crosslinker for the covalent immobilization of biomolecules.[1][2] It features a terminal carboxylic acid (-COOH) group at both ends of a hydrophilic 11-unit PEG spacer.[3][4] This structure is ideal for stably linking amine-containing biomolecules (e.g., proteins, antibodies, peptides) to amine-functionalized surfaces in a multi-step process.[5][6]

The PEG spacer arm provides critical benefits, including increased hydrophilicity and solubility of conjugates, enhanced stability, and a significant reduction in non-specific protein adsorption on surfaces.[6][7] The well-defined length of the PEG chain ensures precise control over the distance between the surface and the immobilized biomolecule, which is essential for maintaining biological activity in applications such as biosensors, immunoassays, and targeted drug delivery systems.[8]

Principle of Bioconjugation

The covalent attachment using **Bis-PEG11-acid** is achieved by forming stable amide bonds between its carboxyl groups and primary amines on the surface and the target biomolecule. This reaction is not spontaneous and requires chemical activation of the carboxylic acids using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[9][10]

The process occurs in two primary stages:

- Activation: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[\[11\]](#)[\[12\]](#)
- Stabilization and Coupling: Sulfo-NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[\[9\]](#)[\[11\]](#) This ester intermediate is less susceptible to hydrolysis in aqueous buffers and reacts efficiently with primary amines (e.g., the lysine ϵ -amino group on a protein) to form a strong, covalent amide bond.[\[10\]](#)[\[13\]](#)

This two-step chemistry provides high coupling efficiency and control over the conjugation process.[\[10\]](#) The activation reaction is most efficient at a slightly acidic pH (4.5–7.2), while the subsequent coupling to amines is optimal at a physiological to slightly alkaline pH (7.2–8.5).[\[10\]](#)
[\[14\]](#)

Quantitative Data and Specifications

The following table summarizes the key properties of **Bis-PEG11-acid** and the standard reaction conditions for its use.

Parameter	Value / Condition	Description / Notes	Reference
Linker Properties			
Molecular Weight	602.67 g/mol	Monodisperse, single molecular weight compound.	[1]
Chemical Formula	C26H46O15		
Purity	≥95%	High purity is essential for reproducible results.	[1]
Functional Groups	Homobifunctional Carboxylic Acid (-COOH)	Two reactive carboxyl groups, one at each terminus.	[2][3]
Spacer Arm Length	~4.8 nm (48 Å)	The 11-unit PEG chain provides a long, flexible, hydrophilic spacer.	
Reaction Conditions			
Activation Buffer	0.1 M MES Buffer	2-(N-morpholino)ethanesulfonic acid is ideal as it lacks amine and carboxyl groups.	[10][12]
Activation pH	5.0 - 6.5	Optimal pH for EDC/Sulfo-NHS activation of carboxyl groups.	[12][14]
Coupling Buffer	1X PBS (Phosphate-Buffered Saline)	[10]	
Coupling pH	7.2 - 8.0	Optimal for the reaction between the	[14]

		Sulfo-NHS ester and primary amines.	
Quenching Reagents	Hydroxylamine, Tris, Glycine, or Ethanolamine	Used to deactivate any remaining active ester groups.	[10] [14]

Experimental Protocols

Protocol 1: Two-Step Immobilization of a Protein onto an Amine-Functionalized Surface

This protocol describes a general method for covalently linking a protein or other amine-containing biomolecule to a surface (e.g., amine-coated microplate, silica bead, or sensor chip) using **Bis-PEG11-acid** as a flexible crosslinker.

Materials and Reagents:

- **Bis-PEG11-acid**
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, pH 6.0
- Coupling Buffer: 1X PBS, pH 7.4
- Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine, pH 8.5
- Amine-functionalized surface (e.g., glass slide, microparticle)
- Target protein solution (in Coupling Buffer)
- High-purity water and anhydrous DMSO or DMF for stock solutions

Procedure:

Part A: Coupling **Bis-PEG11-acid** to the Amine-Functionalized Surface

- Prepare Reagents: Allow all reagents to come to room temperature. Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in anhydrous DMSO. Prepare a 10 mg/mL stock solution of **Bis-PEG11-acid** in anhydrous DMSO.
 - Note: EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions. Prepare EDC/Sulfo-NHS solutions immediately before use.[\[10\]](#)
- Activate **Bis-PEG11-acid**:
 - In a microcentrifuge tube, add **Bis-PEG11-acid** to Activation Buffer to a final concentration of 1-5 mM.
 - Add EDC and Sulfo-NHS from stock solutions to a final concentration of 10 mM each.
 - Incubate for 15 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.
- Surface Coupling:
 - Immediately add the activated **Bis-PEG11-acid** solution to the amine-functionalized surface. Ensure the surface is completely covered.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
- Wash:
 - Remove the coupling solution and wash the surface thoroughly three times with Washing Buffer (PBST) to remove unreacted linker and byproducts.
 - Perform a final rinse with high-purity water. The surface is now functionalized with a layer of PEG ending in a terminal carboxyl group.

Part B: Coupling the Target Protein to the PEG-Functionalized Surface

- Activate Surface Carboxyl Groups:
 - Prepare a fresh solution of 10 mM EDC and 10 mM Sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0).
 - Add this activation solution to the PEG-functionalized surface and incubate for 15 minutes at room temperature.[\[14\]](#)
- Wash:
 - Quickly wash the surface twice with ice-cold Coupling Buffer (1X PBS, pH 7.4) to remove excess EDC/Sulfo-NHS and adjust the pH for protein coupling.
- Protein Immobilization:
 - Immediately add the target protein solution (typically 0.1-1.0 mg/mL in Coupling Buffer) to the activated surface.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quench Reaction:
 - Remove the protein solution.
 - Add Quenching Buffer to the surface and incubate for 30 minutes at room temperature to block any unreacted Sulfo-NHS esters.[\[14\]](#)
- Final Wash:
 - Wash the surface three times with Washing Buffer (PBST) to remove non-covalently bound protein.
 - The surface with the immobilized protein is now ready for use or can be stored in an appropriate buffer, often containing a preservative.

Visualizations and Workflows

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